2-Bromo-1-(2,6-difluorophenyl)ethanol
CAS No.:
Cat. No.: VC18142190
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrF2O |
|---|---|
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | 2-bromo-1-(2,6-difluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H7BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2 |
| Standard InChI Key | YRZBORFDPJWROS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C(CBr)O)F |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound’s structure consists of a 2,6-difluorophenyl group bonded to an ethanol moiety, with a bromine atom at the β-position relative to the hydroxyl group. The SMILES notation, C1=CC(=C(C(=C1)F)C(CBr)O)F , confirms the substitution pattern. The presence of electronegative fluorine and bromine atoms influences both electronic distribution and steric interactions, enhancing its reactivity in nucleophilic substitutions.
Physicochemical Characteristics
Key physical properties include:
The compound’s liquid state at room temperature is inferred from analogs like 2-bromoethanol, which shares similar halogenated features .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves bromination of 1-(2,6-difluorophenyl)ethanol using bromine (Br₂) or alternative brominating agents (e.g., N-bromosuccinimide) in solvents such as dichloromethane or acetic acid . Reaction conditions typically require:
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Temperature: 0–25°C to control exothermicity.
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Stirring Duration: 12–24 hours for complete conversion.
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Purification: Column chromatography or recrystallization yields >95% purity .
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance safety and efficiency, given bromine’s volatility. Industrial-grade solvents (e.g., acetic acid) and automated purification systems (e.g., fractional distillation) optimize yield (>80%) and minimize by-products .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The β-bromine atom is highly susceptible to substitution. For example:
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Reaction with Amines: Produces 1-(2,6-difluorophenyl)-2-aminoethanol derivatives, valuable in drug discovery.
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Thiol Substitution: Forms sulfhydryl-containing intermediates for polymer chemistry .
Oxidation and Reduction
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Oxidation: Using KMnO₄ or CrO₃ converts the hydroxyl group to a ketone, yielding 2-bromo-1-(2,6-difluorophenyl)ethanone .
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Reduction: NaBH₄ reduces the bromoethanol to 1-(2,6-difluorophenyl)ethane-1,2-diol, though this pathway is less common.
Halogen Exchange Reactions
Fluorine atoms on the phenyl ring participate in aromatic electrophilic substitutions under harsh conditions (e.g., AlCl₃ catalysis), enabling further functionalization .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules:
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Anticancer Agents: Derivatives with modified ethanol backbones exhibit cytotoxicity in preclinical studies .
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Antimicrobials: Bromine’s electrophilic nature enhances interactions with bacterial enzymes .
Agrochemical Development
Incorporation into herbicides and fungicides leverages its ability to disrupt plant cell membranes . For instance, analogs with added sulfonyl groups show potent fungicidal activity .
Materials Science
Polymer synthesis utilizes its bromine atom for radical-initiated crosslinking, improving thermal stability in fluorinated polymers .
| GHS Parameter | Specification |
|---|---|
| Signal Word | Danger |
| Hazard Statements | H302, H314 |
| Precautionary Measures | P280, P305+P351+P338 |
| UN Number | 3265 (Corrosive, Class 8) |
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